molecular formula C26H26N2O8 B4990080 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate

Cat. No. B4990080
M. Wt: 494.5 g/mol
InChI Key: PVMCTJRKUKIZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BODIPY and has been extensively studied for its unique chemical properties and potential uses.

Mechanism of Action

BODIPY works by binding to specific biological targets and producing a fluorescent signal. The mechanism of action of BODIPY is dependent on its chemical structure and the specific target it is binding to. BODIPY has been shown to bind to a wide range of biological targets, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BODIPY are dependent on the specific target it is binding to. BODIPY has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for use in various applications. However, further studies are needed to fully understand the potential effects of BODIPY on biological systems.

Advantages and Limitations for Lab Experiments

BODIPY has several advantages for use in lab experiments, including its high sensitivity and specificity for detecting specific targets. Additionally, BODIPY is relatively easy to synthesize and can be modified to suit specific experimental needs. However, BODIPY also has some limitations, including its potential for photobleaching and its limited stability in certain environments.

Future Directions

There are several future directions for research on BODIPY, including the development of new synthesis methods, the optimization of BODIPY for specific applications, and the study of its potential effects on biological systems. Additionally, BODIPY could be used in combination with other compounds to create new hybrid materials with unique properties. Overall, BODIPY has significant potential for use in various fields and is an exciting area of research for scientists.

Synthesis Methods

The synthesis of BODIPY involves the reaction of 2-naphthol and 1,3-benzodioxole with piperazine and acetic anhydride. The resulting compound is then treated with oxalic acid to form the oxalate salt of BODIPY. This synthesis method has been optimized to produce high yields of pure BODIPY with minimal impurities.

Scientific Research Applications

BODIPY has been studied extensively for its potential applications in various fields, including fluorescence imaging, drug delivery, and molecular sensing. In fluorescence imaging, BODIPY can be used as a fluorescent probe to detect specific molecules or biological structures. In drug delivery, BODIPY can be used as a carrier to deliver drugs to specific targets in the body. In molecular sensing, BODIPY can be used to detect changes in pH, temperature, and other environmental factors.

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4.C2H2O4/c27-24(16-28-21-7-6-19-3-1-2-4-20(19)14-21)26-11-9-25(10-12-26)15-18-5-8-22-23(13-18)30-17-29-22;3-1(4)2(5)6/h1-8,13-14H,9-12,15-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMCTJRKUKIZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC5=CC=CC=C5C=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid

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